molecular formula C13H9F2NO3 B8396760 2-Fluoro-4-(3-fluoro-benzyloxy)-nitrobenzene

2-Fluoro-4-(3-fluoro-benzyloxy)-nitrobenzene

Cat. No. B8396760
M. Wt: 265.21 g/mol
InChI Key: HKFSTUBEKQHSNR-UHFFFAOYSA-N
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Patent
US07053245B2

Procedure details

The title compound is prepared in analogy to 3-fluoro-4-(3-fluoro-benzyloxy)-phenylamine by hydrogenation of 2-Fluoro-4-(3-fluoro-benzyloxy)-nitrobenzene. Yield: 98% of a dark brown oil. MS: m/e=235.0 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
FC1C=C(N)C=CC=1OCC1C=CC=C(F)C=1.[F:18][C:19]1[CH:24]=[C:23]([O:25][CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[C:29]([F:33])[CH:28]=2)[CH:22]=[CH:21][C:20]=1[N+:34]([O-])=O>>[F:18][C:19]1[CH:24]=[C:23]([O:25][CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[C:29]([F:33])[CH:28]=2)[CH:22]=[CH:21][C:20]=1[NH2:34]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1OCC1=CC(=CC=C1)F)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1)OCC1=CC(=CC=C1)F)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)OCC1=CC(=CC=C1)F)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.